6-(1-piperazinylmethyl)-2(1H)-Pyridinone

Description

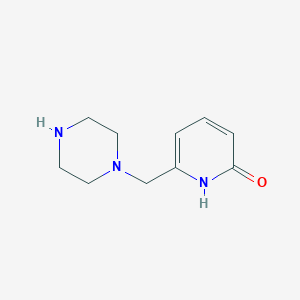

6-(1-Piperazinylmethyl)-2(1H)-Pyridinone is a heterocyclic compound featuring a pyridinone core substituted at the 6-position with a piperazinylmethyl group. The pyridinone ring exhibits tautomerism, interconverting between the keto (2(1H)-pyridinone) and enol (2-hydroxypyridine) forms in solution, a phenomenon well-documented for heteroatom-containing compounds . This tautomerism may influence its chemical reactivity and biological interactions.

Properties

Molecular Formula |

C10H15N3O |

|---|---|

Molecular Weight |

193.25 g/mol |

IUPAC Name |

6-(piperazin-1-ylmethyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C10H15N3O/c14-10-3-1-2-9(12-10)8-13-6-4-11-5-7-13/h1-3,11H,4-8H2,(H,12,14) |

InChI Key |

WBLIAVFBJWXCSV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-piperazinylmethyl)-2(1H)-Pyridinone typically involves the reaction of 2(1H)-Pyridinone with a piperazine derivative. One common method is the alkylation of 2(1H)-Pyridinone with a piperazinylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-(1-piperazinylmethyl)-2(1H)-Pyridinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the piperazinylmethyl group, where nucleophiles replace the existing substituents.

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.

Reduction: NaBH4 in methanol or LiAlH4 in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base like K2CO3.

Major Products

Oxidation: Formation of pyridinone derivatives with oxidized functional groups.

Reduction: Formation of reduced pyridinone derivatives.

Substitution: Formation of substituted pyridinone derivatives with various functional groups.

Scientific Research Applications

6-(1-piperazinylmethyl)-2(1H)-Pyridinone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(1-piperazinylmethyl)-2(1H)-Pyridinone involves its interaction with specific molecular targets. The piperazinylmethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The pyridinone core can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key Observations :

- Core Heterocycle: Pyridinones (e.g., 2(1H)-pyridinone) exhibit tautomerism, while pyridazinones (3(2H)-pyridazinone) lack this property due to the position of the carbonyl group. This affects solubility and hydrogen-bonding capacity .

- Substituent Effects : Piperazinylmethyl groups enhance basicity and receptor interaction flexibility, whereas dichlorophenyl or fluorophenyl substituents increase lipophilicity and steric bulk, favoring membrane penetration .

Neuroactive Derivatives

- YL-0919 (1-(1-benzyl-4-hydroxypiperidin-4-ylmethyl)-2(1H)-pyridinone): A structurally related compound with dual serotonin reuptake inhibition and 5-HT1A agonism, demonstrating potent antidepressant and anxiolytic effects .

Anti-Inflammatory and Analgesic Agents

- 6-[4-(3-Chlorophenyl)piperazine]-3(2H)-Pyridazinone: Exhibits superior analgesic and anti-inflammatory activity (IC50 values < 10 μM in carrageenan-induced edema models) compared to acetyl salicylic acid, with reduced gastric irritation .

- 6-Phenylthio-4(1H)-Pyridinone: Inhibits 5-lipoxygenase (IC50 = 2.52 μM), highlighting the role of sulfur-containing substituents in enzyme inhibition .

Antioxidant Derivatives

- 3-Hydroxy-4(1H)-Pyridinones: Neutralize superoxide anions (IC50 ~5 μM) and ameliorate oxidative stress, with styryl-substituted variants showing enhanced radical scavenging .

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups: Chlorine or fluorine substituents (e.g., 6-(2,3-dichlorophenyl)-pyridinone ) enhance metabolic stability but may reduce solubility.

- Hydroxy Groups: 3-Hydroxy-4(1H)-pyridinones exhibit antioxidant activity, whereas 2(1H)-pyridinones without hydroxylation lack this property .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.